molecular formula C6H8N2O2 B13119037 6-Hydroxy-2,3-dimethylpyrimidin-4(3H)-one

6-Hydroxy-2,3-dimethylpyrimidin-4(3H)-one

Cat. No.: B13119037
M. Wt: 140.14 g/mol
InChI Key: RWJQIXQSOJZAIG-UHFFFAOYSA-N
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Description

6-Hydroxy-2,3-dimethylpyrimidin-4(3H)-one is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in biochemistry, particularly as components of nucleic acids. This compound is characterized by a pyrimidine ring substituted with hydroxy and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2,3-dimethylpyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis methods, optimized for yield and purity. This might include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohols.

    Substitution: The methyl groups can be substituted by various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation Products: 6-Oxo-2,3-dimethylpyrimidin-4(3H)-one.

    Reduction Products: 6-Hydroxy-2,3-dimethylpyrimidin-4(3H)-ol.

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the synthesis of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Hydroxy-2,3-dimethylpyrimidin-4(3H)-one would depend on its specific application. In biological systems, it might interact with enzymes or receptors, influencing biochemical pathways. The hydroxy and methyl groups could play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylpyrimidine: Lacks the hydroxy group, making it less polar.

    6-Hydroxy-2-methylpyrimidine: Similar structure but with only one methyl group.

    4-Hydroxy-2,3-dimethylpyrimidine: Hydroxy group at a different position.

Uniqueness

6-Hydroxy-2,3-dimethylpyrimidin-4(3H)-one is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

6-hydroxy-2,3-dimethylpyrimidin-4-one

InChI

InChI=1S/C6H8N2O2/c1-4-7-5(9)3-6(10)8(4)2/h3,9H,1-2H3

InChI Key

RWJQIXQSOJZAIG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=O)N1C)O

Origin of Product

United States

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